Product packaging for 4-(Piperidin-3-yl)pyrimidin-2-amine(Cat. No.:CAS No. 1250024-30-6)

4-(Piperidin-3-yl)pyrimidin-2-amine

Cat. No.: B1527254
CAS No.: 1250024-30-6
M. Wt: 178.23 g/mol
InChI Key: QFNXYDKPFRKFSF-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)pyrimidin-2-amine (: 1250024-30-6) is an organic compound with the molecular formula C 9 H 14 N 4 and a molecular weight of 178.23 g/mol . This compound features a pyrimidine core—a privileged structure in medicinal chemistry—substituted with an amine group at the 2-position and a piperidin-3-yl group at the 4-position. This structure makes it a valuable chemical intermediate and building block for the synthesis of more complex, biologically active molecules. While direct biological data for this specific compound is limited in the public domain, its core structure is highly significant in pharmaceutical research. The piperidine-pyrimidine scaffold is a recognized pharmacophore in drug discovery. For instance, N-(piperidin-3-yl)pyrimidine derivatives have been extensively explored and optimized in the design of potent renin inhibitors for cardiovascular disease, demonstrating the importance of this structural motif in achieving target binding affinity . Furthermore, structurally related 4-(pyridin-3-yl)pyrimidin-2-amine derivatives serve as critical core structures in well-known tyrosine kinase inhibitors such as Imatinib, which is used to treat chronic myeloid leukemia . This highlights the potential of this compound as a starting point for developing novel therapeutics, particularly in oncology and cardiovascular research. Researchers may find this chemical useful as a versatile synthetic intermediate for constructing compound libraries or as a lead structure for hit-to-lead optimization campaigns. The amine group on the pyrimidine ring and the secondary amine within the piperidine ring offer handles for further functionalization through amide coupling, reductive amination, sulfonylation, and other synthetic transformations. Notice to Researchers: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Please handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting, referring to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4 B1527254 4-(Piperidin-3-yl)pyrimidin-2-amine CAS No. 1250024-30-6

Properties

IUPAC Name

4-piperidin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h3,5,7,11H,1-2,4,6H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNXYDKPFRKFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Studies of 4 Piperidin 3 Yl Pyrimidin 2 Amine and Its Analogs

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools used to investigate the behavior of molecules at an atomic level. These approaches provide insights into the binding mechanisms of ligands to their protein targets, the stability of these interactions, and can guide the design of more potent and selective analogs.

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying key interactions that stabilize the ligand-protein complex.

In studies of analogs like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which are investigated as potential inhibitors of Cyclin-Dependent Kinases (CDKs) such as CDK2, CDK4, and CDK6, molecular docking is a foundational step. nih.govnih.gov For these studies, a set of derivatives is typically constructed and their 3D structures are minimized to find the most stable conformation. nih.govnih.gov This initial conformation is then used for docking into the active site of the target protein. nih.govnih.gov For instance, the validation of a docking protocol is often achieved by redocking the native co-crystallized ligand into the protein's binding site. A low root-mean-square deviation (RMSD) value between the docked pose and the original orientation confirms the accuracy of the docking method. rsc.orgnih.gov

The insights gained from such docking studies on analogous compounds can be extrapolated to hypothesize the binding mode of 4-(Piperidin-3-yl)pyrimidin-2-amine with its potential biological targets. Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the active site, are identified, providing a rationale for the compound's activity.

Table 1: Representative Ligand-Protein Docking Data for Analogous Pyrimidine (B1678525) Derivatives This table is illustrative and based on findings for analogous compounds.

Target Protein Analog Compound Key Interacting Residues (Hypothetical for the Target Compound) Binding Energy (kcal/mol) (Example Range)
CDK2 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative LEU83, ILE10, VAL18 -8.5 to -10.2
CDK4 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative HIS95, VAL96, ILE12 -8.0 to -9.8
CDK6 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative GLN98, LYS43, ASP99 -8.2 to -10.0

Molecular Dynamics Simulations

To further investigate the stability of the binding poses predicted by docking simulations, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the ligand-protein complex over time, taking into account the flexibility of both the ligand and the protein.

For analogs of this compound, MD simulations are used to assess the stability of the complex in a simulated physiological environment. nih.gov These simulations can reveal important information about the conformational changes that may occur upon ligand binding and the persistence of key interactions, such as hydrogen bonds, throughout the simulation. The analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory is a common method to evaluate the stability of the complex. nih.gov A stable RMSD suggests that the ligand remains securely bound in the active site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Studies on related pyrimidine derivatives, such as 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, have successfully employed QSAR models to understand the key structural features required for their inhibitory activity against targets like mutant isocitrate dehydrogenase 1 (mIDH1). nih.gov These models are built using a training set of compounds with known activities and then validated using a test set. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov In the study of mIDH1 inhibitors, Topomer CoMFA was used to generate a QSAR model. nih.gov The results of such analyses are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For instance, a CoMFA model might suggest that bulky substituents in a certain region are favorable for activity, while electronegative groups in another region are detrimental.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship. While not explicitly detailed for the direct analogs in the search results, CoMSIA is frequently used in conjunction with CoMFA to build robust and predictive QSAR models. researchgate.net

Table 2: QSAR Model Statistics for Analogous Pyrimidine Derivatives This table presents typical statistical parameters from QSAR studies on analogous compounds and is for illustrative purposes.

QSAR Method Target q² (Cross-validated r²) r² (Non-cross-validated r²) Predictive r² (r²_pred)
Topomer CoMFA mIDH1 0.783 nih.gov 0.978 nih.gov Not Reported
HQSAR mIDH1 0.784 nih.gov 0.934 nih.gov Not Reported
3D-QSAR CDK2 0.714 nih.gov Not Reported 0.764 nih.gov
3D-QSAR CDK4 0.815 nih.gov Not Reported 0.681 nih.gov
3D-QSAR CDK6 0.757 nih.gov Not Reported 0.674 nih.gov

These computational approaches are integral to modern drug discovery and provide a powerful framework for understanding the medicinal chemistry of compounds like this compound and its analogs, guiding the synthesis and evaluation of new and more effective therapeutic agents.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of this compound. These methods allow for a detailed examination of the molecule's conformational preferences, electronic characteristics, and reactivity.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the piperidine (B6355638) ring and the rotational barrier around the C-C bond connecting the piperidine and pyrimidine rings. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the substituent at the 3-position introduces the possibility of axial and equatorial conformers, each with distinct energies and populations.

The energy landscape of this molecule is a complex surface defined by the various possible conformations. The most stable conformers correspond to the global minima on this potential energy surface. For 3-substituted piperidines, the preference for an axial or equatorial orientation of the substituent is influenced by a combination of steric and electronic effects. In the case of the 4-(pyrimidin-2-amine) substituent, its size and electronic properties will determine the energetic favorability of each conformation. Computational studies on related 3-substituted piperidines have shown that the energy difference between axial and equatorial conformers can be subtle and influenced by the solvent environment. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is key to understanding its reactivity and potential interactions. DFT calculations can provide a wealth of information about the distribution of electrons within the molecule, including molecular orbital energies, atomic charges, and the molecular electrostatic potential (MEP).

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental to describing the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For aminopyrimidine derivatives, the HOMO is often localized on the electron-rich amino and pyrimidine groups, while the LUMO may be distributed over the pyrimidine ring. nih.govijaerd.org

Reactivity descriptors, derived from the conceptual DFT framework, provide a quantitative measure of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the global electrophilic nature of a molecule.

These parameters can be calculated from the HOMO and LUMO energies and are invaluable for predicting how this compound will behave in chemical reactions. researchgate.netwjarr.com The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding non-covalent interactions.

In Silico Screening and Virtual Library Design

The structural scaffold of this compound is a common feature in many biologically active compounds, particularly kinase inhibitors. nih.govnih.gov In silico screening and the design of virtual libraries are powerful computational strategies to explore the chemical space around this scaffold and identify novel drug candidates.

Virtual screening involves the computational assessment of large libraries of compounds to identify those that are most likely to bind to a specific biological target. This process can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using information from known active molecules. Given that the aminopyrimidine moiety is a well-established "hinge-binder" for many kinases, structure-based virtual screening is a common approach. nih.govacs.org

The design of a virtual library based on the this compound scaffold would involve systematically modifying different parts of the molecule. For instance, various substituents could be computationally added to the piperidine nitrogen, the pyrimidine ring, or the amino group. These modifications can be designed to explore different interactions with a target's binding site, aiming to improve potency, selectivity, or pharmacokinetic properties. The pyrimidine core itself is a versatile scaffold that allows for diversification at multiple positions. mdpi.com

The process of virtual library design and screening typically follows these steps:

Scaffold Selection: Starting with the core structure of this compound.

Combinatorial Enumeration: Generating a large number of virtual analogs by attaching various chemical fragments (R-groups) to the scaffold.

Property Filtering: Applying computational filters to remove compounds with undesirable properties (e.g., poor drug-likeness based on Lipinski's rule of five). acs.org

Docking and Scoring: Docking the remaining compounds into the active site of a target protein and using a scoring function to rank them based on their predicted binding affinity. nih.govrsc.org

Hit Selection: Selecting the most promising candidates for synthesis and experimental validation.

This in silico approach significantly accelerates the early stages of drug discovery by prioritizing the synthesis of compounds with a higher probability of success. preprints.org

Biological Evaluation and Molecular Target Interaction Profiling

Investigation of Molecular Targets and Pathways

Derivatives built upon the 4-(piperidin-3-yl)pyrimidin-2-amine framework have been extensively studied for their ability to interact with and inhibit various protein kinases. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. The following sections detail the investigation of these molecular targets.

Kinase Inhibition Studies

The aminopyrimidine core, often in combination with a piperidine (B6355638) moiety, has proven to be a successful template for designing inhibitors that target the ATP-binding site of numerous kinases.

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a common feature in many human cancers. nih.gov Consequently, the development of small molecule CDK inhibitors is a promising strategy for cancer therapy. nih.gov A novel class of potent and ATP-competitive inhibitors, the 2,4-diamino-5-ketopyrimidines, has been identified to selectively target the CDK family. nih.gov The essential structural components for this inhibitory activity are the diaminopyrimidine core, a substituted 4-piperidine moiety at the C2-amino position, and a 2-methoxybenzoyl group at the C5 position. nih.govresearchgate.net

Further optimization of this series has yielded compounds with potent inhibitory activity against CDK1, CDK2, and CDK4, while showing inactivity against a broad range of other serine/threonine and tyrosine kinases. nih.gov For instance, the compound R547 demonstrates significant inhibitory activity with K_i values of 0.001, 0.003, and 0.001 µM for CDK1, CDK2, and CDK4, respectively. nih.gov X-ray crystallography of R547 bound to CDK2 has revealed that the diaminopyrimidine core forms three crucial hydrogen bonds with the hinge region of the kinase. researchgate.net

Another series of derivatives, the 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines, have been investigated as CDK inhibitors for pancreatic ductal adenocarcinoma (PDAC). nih.gov Many of these compounds exhibited strong inhibitory activity against CDK9. nih.gov Molecular docking studies suggest that the N3-pyrrolo[2,3-d]pyrimidine accepts a hydrogen bond from the peptide nitrogen of Cys106 in the hinge region of CDK9, while the C2-NH of the pyrrolopyrimidine ring donates a hydrogen bond to the carbonyl of Cys106. nih.gov

Compound/SeriesTarget CDK(s)Potency (K_i or IC50)Key Structural Features
R547 CDK1, CDK2, CDK4K_i = 0.001 µM (CDK1), 0.003 µM (CDK2), 0.001 µM (CDK4)2,4-diamino-5-ketopyrimidine core, substituted 4-piperidine at C2, 2-methoxybenzoyl at C5
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines CDK9Strong inhibitory activitySulfonamide-containing pyrrolo[2,3-d]pyrimidine
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives CDK1, CDK2, CDK9K_i values ranging from 1 to 6 nM4-(thiazol-5-yl)pyrimidine core

Protein Kinase B (AKT) is a central node in intracellular signaling pathways that govern cell growth and survival, and its deregulation is frequently observed in cancer. nih.govacs.org A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has been identified as potent and orally bioavailable inhibitors of AKT. nih.govacs.org These compounds were developed by optimizing a lead series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, which were potent ATP-competitive inhibitors of PKBβ but suffered from rapid in vivo metabolism. nih.gov The modification of the linker between the piperidine and a lipophilic substituent led to the carboxamide derivatives with improved pharmacokinetic properties. nih.govacs.org

Another series of AKT inhibitors featuring a piperidin-4-yl side chain has been designed and synthesized. nih.gov Within this series, compounds with a 3-halogenic pyrazolopyrimidine ring demonstrated high AKT1 inhibitory activity and potent anti-proliferative effects on PC-3 prostate cancer cells. nih.gov The most potent compound, 10h, was identified as a pan-AKT inhibitor with an IC50 of 24.3 nM against AKT1 and was shown to effectively inhibit the cellular phosphorylation of AKT. nih.gov

Compound/SeriesTarget AKT Isoform(s)Potency (IC50)Key Structural Features
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides PKB/AKTPotent, nanomolar inhibitors4-amino-piperidine-4-carboxamide linked to a 7H-pyrrolo[2,3-d]pyrimidine
Compound 10h Pan-AKT (AKT1)24.3 nM (AKT1)3-halogenic pyrazolopyrimidine ring with a piperidin-4-yl side chain

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process critical for maintaining genomic integrity. rsc.orgnih.gov Overexpression of PLK4 has been detected in various cancers, making it an attractive target for anticancer drug development. rsc.orgnih.gov A series of novel and potent PLK4 inhibitors with an aminopyrimidine core was developed using a scaffold hopping strategy. rsc.org Compound 8h from this series displayed high PLK4 inhibitory activity with an IC50 of 0.0067 µM. rsc.org

Another study identified YLT-11, a small-molecule with an (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine skeleton, as a selective PLK4 inhibitor with an IC50 of 22 nM. nih.gov This compound was found to fit well into the ATP pocket of PLK4 and exhibited over 200-fold selectivity for PLK4 over other PLK family members. nih.gov

Compound/SeriesPotency (IC50)Key Structural Features
Compound 8h 0.0067 µMAminopyrimidine core
YLT-11 22 nM(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine skeleton

FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematological malignancies, particularly acute myeloid leukemia (AML). researchgate.net A series of 4-piperazinyl-2-aminopyrimidine derivatives were developed as dual inhibitors of JAK2 and FLT3. researchgate.net By combining the pharmacophores of existing inhibitors, compound 14j was identified, showing balanced in vitro inhibitory activity against both kinases with an IC50 of 30 nM for FLT3. researchgate.net

Derivatives of diaminopyrimidine have also been explored as FLT3 inhibitors. nih.gov The inclusion of amine linkers at the 2- and 4-positions of the pyrimidine (B1678525) ring was found to provide the best combination of enzymatic and cellular activity. nih.gov

Compound/SeriesPotency (IC50)Key Structural Features
Compound 14j 30 nM4-piperazinyl-2-aminopyrimidine
Diaminopyrimidine derivatives ActiveAmine linkers at C2 and C4 of the pyrimidine ring

Mer and Axl are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in tumor growth, metastasis, and drug resistance. nih.govnih.gov A novel series of 7-aryl-2-anilino-pyrrolopyrimidines was identified as potent inhibitors of Axl and Mer. nih.govresearchgate.net A representative compound, compound 27, exhibited IC50 values of 16 nM and 2 nM for Axl and Mer, respectively. nih.govresearchgate.net Docking studies suggested that a key interaction is the formation of a salt bridge between the aniline (B41778) nitrogen and ASP678 of the Mer kinase domain. researchgate.net

Another series of diphenylpyrimidine-diamine derivatives also showed remarkable activity against Axl kinase. nih.gov Compound m16 from this series demonstrated high enzymatic inhibitory potency with an IC50 of 5 nM. nih.gov The structure-activity relationship studies indicated that a 1H-1,2,4-triazole substituent reliably enhanced the metabolic stability of these compounds. nih.gov

Compound/SeriesTarget(s)Potency (IC50)Key Structural Features
Compound 27 Axl, Mer16 nM (Axl), 2 nM (Mer)7-aryl-2-anilino-pyrrolopyrimidine
Compound m16 Axl5 nMDiphenylpyrimidine-diamine with a 1H-1,2,4-triazole substituent
Janus Kinases (JAKs)

The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), are critical mediators of cytokine signaling pathways. nih.gov They are integral to immune system function and inflammatory responses, making them significant targets for therapeutic intervention in autoimmune diseases and cancer. nih.govgoogle.com The pyrimidine scaffold is a well-established core structure in the design of JAK inhibitors.

Research into 4-(2-furanyl)pyrimidin-2-amines has led to the identification of potent JAK2 inhibitors. nih.gov Further exploration of related structures, specifically 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-based derivatives, yielded compounds with high potency for JAK2 (IC50 of 0.7 nM) and over 30-fold selectivity against JAK3. nih.gov These findings highlight the importance of the pyrimidin-2-amine core.

Moreover, modifications to the 3-aminopiperidine linker of tofacitinib, a known pan-JAK inhibitor, have been explored to achieve selectivity. This approach led to the discovery of highly selective JAK1 inhibitors with nanomolar potency, demonstrating the crucial role of the piperidine moiety in modulating kinase selectivity. researchgate.net The clinical candidate PF-04965842, an N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide, emerged from efforts to modify the piperidine linker of tofacitinib, further underscoring the utility of this general scaffold in developing selective JAK1 inhibitors for autoimmune diseases. researchgate.net

Table 1: Activity of Related Pyrimidine Derivatives on Janus Kinases

Compound Class Target Potency (IC₅₀) Selectivity Reference
4,5,6,7-tetrahydrofuro[3,2-c]pyridine based pyrimidin-2-amine JAK2 0.7 nM >30-fold vs JAK3 nih.gov
Pyrrolopyridazine diol derivative JAK1/JAK3 Potent inhibitor Functionally selective for JAK1/JAK3 nih.gov
PF-04965842 JAK1 Nanomolar potency Selective for JAK1 researchgate.net

G-Protein Coupled Receptor (GPCR) Modulation

G-protein coupled receptors (GPCRs) represent the largest superfamily of cell surface receptors, responsible for transducing a wide variety of extracellular signals into intracellular responses. nih.gov These signals can include hormones, neurotransmitters, ions, and lipids. nih.gov GPCRs are dynamic proteins that can be modulated by agonists, antagonists, and allosteric modulators which bind to sites distinct from the primary (orthosteric) ligand binding site. nih.govnih.gov Allosteric modulators can be positive (PAM), negative (NAM), or silent (SAM), offering a sophisticated mechanism for fine-tuning receptor activity and developing safer therapeutics. mdpi.com

The histamine (B1213489) H₃ receptor (H₃R), a GPCR predominantly expressed in the central nervous system, functions as an autoreceptor and heteroreceptor to control the release of various neurotransmitters. nih.gov This regulatory role makes it a significant target for neurological and psychiatric disorders. nih.gov

Enzyme Inhibition Profiling

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a membrane-bound enzyme that catalyzes the final step in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govwikipedia.org This enzyme hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. uniprot.org NAPE-PLD is a member of the zinc-dependent metalloenzyme family and its activity can be activated by divalent cations and certain bile acids. nih.govuniprot.org

While the development of selective inhibitors for NAPE-PLD is of significant interest for studying its physiological roles, there is a lack of highly specific modulators. nih.gov Known inhibitors include the endogenous bile acid lithocholic acid (IC₅₀ = 68 μM) and more recently identified symmetrically substituted dichlorophenes like hexachlorophene (B1673135) and bithionol (B75329) (IC₅₀ = ~2 μM). nih.gov Thiazide diuretics have also been identified as targeting NAPE-PLD. wikipedia.org Currently, there is no published evidence directly linking this compound to the inhibition of NAPE-PLD.

Renin is an aspartyl protease that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system, making it a prime target for controlling blood pressure and managing cardiovascular and renal diseases. nih.govnih.gov

A structure-based drug design approach has led to the development of potent renin inhibitors based on an N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold. nih.govresearchgate.net Starting from a fragment hit, researchers introduced a basic amine, a feature essential for interacting with the two aspartic acid residues in the enzyme's catalytic site. nih.govresearchgate.net Optimization of the substituents on the pyrimidine and piperidine rings to better occupy the S1 and S3 binding pockets of the enzyme led to a remarkable increase in potency. nih.gov One of the most potent compounds, N-(piperidin-3-yl)pyrimidine-5-carboxamide derivative 14 , was found to be a 65,000-fold more potent inhibitor than the initial fragment compound 3 . nih.gov This significant enhancement was achieved with the addition of only seven heavy atoms, demonstrating a highly efficient optimization process. nih.govresearchgate.net Compound 14 also showed excellent selectivity over other aspartyl proteases. nih.gov

Table 2: Renin Inhibitory Activity of N-(Piperidin-3-yl)pyrimidine-5-carboxamide Derivatives

Compound Renin IC₅₀ (nM) Fold Improvement vs. Cpd 3 Reference
Compound 3 130,000 1 nih.gov
Compound 7 11 11,818 researchgate.net
Compound 14 2 65,000 nih.gov

Histone Lysine (B10760008) Demethylase (KDM) Inhibition

Histone lysine demethylases (KDMs) are enzymes that remove methyl groups from lysine residues on histone proteins, playing a crucial role in the epigenetic regulation of gene expression. nih.govmdpi.com The aberrant activity of KDMs is implicated in various cancers, making them attractive therapeutic targets. nih.gov KDMs are broadly divided into two main families: the FAD-dependent KDM1 (LSD1) family and the Fe(II)- and 2-oxoglutarate-dependent Jumonji C (JmjC) domain-containing family. mdpi.com

Derivatives containing piperidine and pyridine-like scaffolds have been identified as potent inhibitors of KDMs. For example, compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), with Kᵢ values as low as 29 nM. nih.gov These inhibitors were shown to be competitive with the histone substrate and demonstrated high selectivity against the related monoamine oxidases (MAO-A and MAO-B). nih.gov They effectively increased cellular histone H3 lysine 4 (H3K4) methylation and inhibited the proliferation of various cancer cell lines. nih.gov Furthermore, 3-amino-4-pyridine carboxylate derivatives have been identified as inhibitors of the KDM4 and KDM5 families of demethylases. researchgate.net These findings suggest that the this compound core structure possesses features relevant for potential interaction with histone lysine demethylases.

Cellular Assay Systems for Activity Assessment

The pyrimidine-piperidine scaffold is a common feature in molecules designed to interact with intracellular signaling pathways. Cellular assays are crucial for determining the functional consequences of these interactions.

In Vitro Enzymatic Assays

Derivatives based on the this compound structure have been extensively evaluated for their ability to inhibit protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. These assays measure the direct inhibitory effect of a compound on a purified enzyme. For instance, analogs incorporating a pyrrolo[2,3-d]pyrimidine core in place of the pyrimidine have shown potent, ATP-competitive inhibition of Protein Kinase B (PKB/Akt), a central node in cell survival pathways. nih.gov Optimization of this series led to compounds with nanomolar inhibitory concentrations. nih.gov

Similarly, other related structures have been developed as potent kinase inhibitors. The introduction of specific aryl groups and other substitutions has yielded compounds that selectively inhibit targets such as the Epidermal Growth Factor Receptor (EGFR), Janus Kinase 2 (JAK2), and Renin. nih.gov For example, N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives have been identified as highly potent renin inhibitors through a structure-based design approach. nih.gov

Table 1: In Vitro Enzymatic Inhibition by Analogs

Compound Class Target Kinase Result (IC₅₀) Reference
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine PKBβ Potent, nanomolar inhibition nih.gov
2,4-dichlorobenzyl amide derivative of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide PKB Nanomolar activity acs.org

Cell-Based Functional Assays

Cell-based assays provide a more biologically relevant context to evaluate compound activity by assessing their effects within a living cell. These assays can measure a range of endpoints, including cell proliferation, inhibition of downstream signaling pathways, and reporter gene activation.

Analogs of this compound have demonstrated significant activity in various cancer cell lines. For example, inhibitors of the PKB/Akt pathway, such as 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930), were shown to inhibit relevant molecular biomarkers in the PI3K-PKB-mTOR pathway within cells. nih.gov Further development led to carboxamide derivatives that also showed potent activity in cellular assays. nih.gov

In a different chemical series, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which share the pyrimidin-2-amine motif, were evaluated for agonism at the histamine H₃ receptor using a cyclic adenosine (B11128) monophosphate (cAMP) response element (CRE) luciferase reporter gene assay in HEK293T cells. acs.orgnih.gov This work identified compounds with nanomolar potency, demonstrating the versatility of the pyrimidine core in targeting G-protein coupled receptors. nih.gov

Table 2: Activity of Analogs in Cell-Based Functional Assays | Compound Class / Name | Assay Type | Cell Line | Result | Reference | | --- | --- | --- | --- | | CCT128930 | PI3K-PKB-mTOR pathway biomarker inhibition | - | Confirmed inhibition | nih.gov | | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Antiproliferative assays | Various cancer cell lines | Active | nih.gov | | 4-(3-Azetidin-1-yl)pyrimidin-2-amine derivative (11b) | CRE-luciferase reporter gene assay (H₃R agonism) | HEK293T | Partial agonist activity | acs.orgnih.gov | | VUF16839 | CRE-luciferase reporter gene assay (H₃R agonism) | HEK293T | pEC₅₀ = 9.5 | nih.gov |

Biochemical Probe Applications

A well-characterized, potent, and selective inhibitor can serve as a biochemical probe to investigate the biological function of its target protein. While no probes have been explicitly developed from the parent this compound, closely related structures have yielded such valuable tools. The development of selective inhibitors for individual kinases is essential to dissect complex signaling networks. For instance, the optimization of pyrimidine-based scaffolds has been a common strategy for creating kinase-selective probes to elucidate their specific roles in health and disease.

In Vivo Preclinical Model Investigations (Non-Human)

Following successful in vitro and cellular evaluation, promising compounds are advanced into non-human in vivo models to assess their activity and effects in a whole-organism setting.

Angiogenesis Modulation Studies (e.g., Chick Chorioallantoic Membrane Model)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. nih.gov The chick chorioallantoic membrane (CAM) is a highly vascularized, extraembryonic tissue in the chick embryo that serves as a robust and widely used in vivo model to assess the pro- or anti-angiogenic potential of test compounds. nih.govnih.gov Its accessibility and the natural immunodeficiency of the chick embryo make it ideal for observing vascular development and the effects of inhibitors. nih.gov

Studies on derivatives of the core scaffold have demonstrated anti-angiogenic properties. The CAM model can be used to directly visualize the inhibition of capillary growth in response to a compound or to assess the vascularization of a tumor implanted onto the membrane. nih.gov

Evaluation in Relevant Disease Models (Non-Human Xenografts)

The definitive preclinical test for many potential anticancer agents involves their evaluation in animal models where human tumors have been implanted, known as xenografts. These studies are critical for determining if a compound's cellular activity translates into antitumor efficacy in a living system.

Derivatives of the 4-(piperidin-yl)pyrimidine scaffold have shown significant success in this area. Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, developed as potent and orally bioavailable inhibitors of PKB/Akt, were found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine-6-amine-based compounds demonstrated significant tumor growth reduction in mouse PC3 xenograft models. nih.gov These findings underscore the therapeutic potential of this chemical class in oncology.

DNA Interaction and Cleavage Studies

The interaction of small molecules with DNA can lead to the disruption of cellular processes and is a key mechanism for many therapeutic agents. The study of these interactions, including binding affinity and the ability to induce DNA cleavage, provides valuable insights into the potential of a compound as a chemotherapeutic agent. While direct studies on the DNA interaction and cleavage of this compound are not extensively documented in publicly available literature, research on its derivatives offers significant understanding.

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which share a core structure with this compound, have been synthesized and evaluated for their DNA cleavage abilities. nih.govnih.govresearchgate.netconsensus.app These studies utilized gel electrophoresis with calf thymus DNA to assess the compounds' capacity to induce strand breaks. nih.govnih.govresearchgate.net

The research revealed that these piperidine analogues demonstrated varied migration patterns and band intensities in DNA binding and cleavage assays. nih.govnih.govresearchgate.net Notably, certain derivatives exhibited significant DNA cleavage activity when compared to controls. nih.govnih.gov The potency of these compounds was influenced by the presence of different electron-donating and electron-withdrawing groups on the phenyl ring of the side chain. nih.govnih.gov This suggests that modifications to the core structure can significantly impact the DNA interaction and cleavage potential.

The general mechanisms by which small molecules interact with DNA include electrostatic interactions, groove binding, and intercalation. nih.govpsu.edu Studies on other pyrimidine derivatives have shown binding to DNA through electrostatic and hydrophobic interactions, with some compounds showing a preference for intercalating in the minor groove of the DNA. nih.gov The binding affinity of these related compounds has been quantified, providing a basis for understanding the potential interactions of this compound derivatives. nih.gov

Further investigations into other pyrimidine-based compounds have utilized various spectroscopic methods, such as UV/Vis and circular dichroism, alongside molecular docking studies to elucidate the binding modes. nih.gov These studies have indicated that pyrimidine derivatives can bind to DNA through a combination of groove binding and partial intercalation. nih.gov

The ability of certain compounds to generate reactive oxygen species (ROS), such as hydroxyl radicals, is another mechanism that can lead to DNA cleavage. rsc.org This is a common pathway for many artificial nucleases and some chemotherapeutic agents. psu.edursc.org

The following tables summarize the findings from studies on derivatives of this compound and other related pyrimidine compounds, highlighting their DNA interaction and cleavage activities.

Table 1: DNA Cleavage Activity of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives nih.govnih.gov

CompoundSubstituent on Phenyl RingDNA Cleavage Activity
10a 4-nitrophenyl sulfonylSignificant
10b o-tolylsulfonylSignificant
10c p-tolylsulfonylSignificant
12b 4-fluorobenzoylSignificant
14b 4-fluorophenylacetylSignificant
14c 4-chlorophenylacetylSignificant

This table is based on qualitative results from gel electrophoresis studies.

Table 2: DNA Binding Constants of Steroidal Pyrimidine Derivatives nih.gov

CompoundBinding Constant (Kb) (M-1)
4 2.31 × 10³
5 1.93 × 10³
6 2.05 × 10³

These binding constants were determined by UV-vis and fluorescence spectroscopy.

Future Research Directions and Broad Academic Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and diverse synthetic routes is fundamental to exploring the chemical space around the 4-(piperidin-3-yl)pyrimidin-2-amine core. Future research will likely focus on novel synthetic pathways that offer advantages in terms of yield, stereoselectivity, and the introduction of a wide array of functional groups.

One promising area is the application of enzyme cascades for the synthesis of chiral 3-aminopiperidine precursors. Multi-enzyme systems, for instance, combining galactose oxidase and imine reductase variants, have shown potential in converting readily available starting materials into enantiopure protected 3-aminopiperidines under environmentally friendly conditions rsc.orgrsc.orgresearchgate.net. Such biocatalytic methods can circumvent the need for toxic reagents and provide high stereochemical control, which is crucial for optimizing interactions with specific biological targets rsc.org. Another innovative approach involves the use of transaminase catalysts for the asymmetric amination of piperidone derivatives, offering a direct and efficient route to chiral 3-aminopiperidines scispace.comgoogle.com.

Furthermore, advancements in cross-coupling methodologies, such as Buchwald-Hartwig amination, will continue to be refined for the efficient synthesis of N-arylpyrimidin-2-amine derivatives mdpi.com. The development of more robust and versatile palladium catalysts and ligands will enable the coupling of a broader range of aromatic and heteroaromatic amines to the pyrimidine (B1678525) core, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry plays a pivotal role in modern drug discovery, and its application to the this compound class of compounds is expected to become increasingly sophisticated. Future research will leverage advanced computational methodologies for more accurate prediction of biological activity and rational design of novel derivatives with improved potency and selectivity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will continue to be valuable tools. These methods can elucidate the key structural features that govern the biological activity of pyrimidine derivatives, providing predictive models to guide the design of new compounds with enhanced properties nih.govresearchgate.netresearchgate.netacs.org. For instance, 3D-QSAR models can highlight the importance of steric, electrostatic, and hydrophobic fields at different positions of the scaffold, directing synthetic efforts towards more promising modifications rsc.org.

Molecular docking and molecular dynamics (MD) simulations are also becoming indispensable for understanding the binding modes of these inhibitors within the active sites of their target proteins researchgate.netnih.govnih.gov. These techniques can predict the binding affinity and orientation of ligands, revealing crucial interactions such as hydrogen bonds and hydrophobic contacts that contribute to inhibitory activity. Future advancements in force fields and sampling algorithms will enhance the predictive power of these simulations, allowing for more accurate in silico screening of virtual compound libraries.

Identification of Unexplored Biological Targets for the Compound Class

While kinases are the most well-established targets for aminopyrimidine-based compounds, a significant future research direction lies in the identification of novel and unexplored biological targets. This will broaden the therapeutic potential of the this compound scaffold beyond its current applications.

Chemoproteomic profiling has emerged as a powerful strategy for target deorphanization. This approach utilizes chemical probes to identify the protein targets of small molecules in a complex biological system nih.govnih.govresearchgate.net. By developing reactive derivatives of this compound, researchers can perform activity-based protein profiling (ABPP) or other chemoproteomic techniques to pull down and identify interacting proteins from cell lysates or living cells. This can uncover previously unknown targets and off-targets, providing a more comprehensive understanding of the compound's mechanism of action and potential for drug repurposing.

Furthermore, phenotypic screening in combination with target identification methods can reveal novel therapeutic opportunities. High-throughput screening of compound libraries against various disease models, followed by mechanistic studies to identify the molecular targets responsible for the observed phenotype, can lead to the discovery of unexpected therapeutic applications for this compound class.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To better predict the clinical efficacy of this compound derivatives, there is a growing need for more physiologically relevant preclinical models. Future research will focus on the development and utilization of advanced in vitro and in vivo systems that more accurately recapitulate human biology and disease states.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a significant advantage over traditional 2D cell cultures by better mimicking the complex cell-cell and cell-matrix interactions found in native tissues nih.govcellandgene.commoleculardevices.comnih.govfrontiersin.org. Patient-derived organoids (PDOs), in particular, are becoming increasingly important for personalized medicine, as they can be used for high-throughput drug screening to predict a patient's response to a specific therapy nih.govcellandgene.commoleculardevices.comnih.gov.

Organ-on-a-chip technology represents another frontier in preclinical modeling. These microfluidic devices can simulate the architecture and function of human organs, allowing for the study of drug efficacy, toxicity, and pharmacokinetics in a more dynamic and physiologically relevant context nih.govresearchgate.netnih.govmdpi.comthno.org. Screening kinase inhibitor libraries on angiogenesis-on-a-chip models, for example, can provide valuable insights into the anti-angiogenic potential of these compounds nih.gov.

Integration of Omics Data for Systems-Level Understanding

A systems-level understanding of how this compound and its analogs affect cellular networks is crucial for predicting their therapeutic effects and potential side effects. The integration of various "omics" data, such as genomics, transcriptomics, proteomics, and phosphoproteomics, will be instrumental in achieving this holistic view.

Multi-omics analysis can provide a comprehensive picture of the molecular changes induced by a compound, revealing the downstream signaling pathways and cellular processes that are modulated escholarship.orgfrontiersin.orgnih.govfrontiersin.orgsurrey.ac.uk. For instance, by combining phosphoproteomics with transcriptomics, researchers can identify the kinases that are inhibited by a compound and the resulting changes in gene expression that drive the cellular response. This integrated approach can help to identify biomarkers of drug response and resistance, facilitating patient stratification and the development of combination therapies.

Systems pharmacology, which combines experimental data with computational modeling, will also play a key role in understanding the complex interactions between drugs, their targets, and the broader biological system. By building predictive models of drug action, researchers can simulate the effects of different compounds and treatment regimens, optimizing therapeutic strategies and minimizing adverse effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Piperidin-3-yl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions starting with pyrimidine precursors and piperidine derivatives. Key steps include nucleophilic substitution or coupling reactions. For example, coupling a pyrimidin-2-amine scaffold with a piperidin-3-yl group under palladium or copper catalysis in solvents like DMF or toluene (similar to protocols in ).
  • Critical Parameters :

ParameterImpact
TemperatureHigher temperatures (80–120°C) accelerate coupling but may increase side reactions.
Solvent PolarityPolar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
CatalystsPd(PPh₃)₄ or CuI improves cross-coupling efficiency .

Q. How can structural validation of this compound be performed using crystallography?

  • Methodology : X-ray crystallography remains the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve piperidine ring conformation and pyrimidine planarity. Validate hydrogen bonding and π-stacking interactions using CCDC databases. Structure validation tools like PLATON ( ) detect disorders or twinning .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodology : Screen against kinase targets (e.g., CDK2) using fluorescence polarization assays. Assess cytotoxicity via MTT or ATP-based luminescence in cancer cell lines (e.g., myeloma or sarcoma models, as in ). Include controls for off-target effects using structurally related analogs .

Advanced Research Questions

Q. How do substituents on the piperidine or pyrimidine rings affect target binding affinity and selectivity?

  • Methodology : Perform SAR studies using computational docking (e.g., AutoDock Vina) and molecular dynamics simulations. Compare analogs like 4-(difluoromethoxy)phenyl () or trifluoromethyl derivatives (). Validate predictions with SPR (surface plasmon resonance) binding assays .
  • Example : Fluorine substitution on the pyrimidine ring enhances metabolic stability but may reduce solubility. Piperidine N-methylation increases blood-brain barrier penetration .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Case Study : If cytotoxicity varies between 2D monolayer vs. 3D spheroid models, assess penetration efficiency via LC-MS quantification of intracellular compound levels. Control for assay-specific variables (e.g., hypoxia in 3D cultures) .
  • Data Triangulation : Cross-reference IC₅₀ values with transcriptomic profiling (RNA-seq) to identify pathways differentially affected by assay conditions .

Q. How can synthetic byproducts or degradation products be characterized and mitigated?

  • Methodology : Use LC-HRMS and tandem MS to identify impurities. Optimize purification via preparative HPLC with C18 columns. For hydrolytically unstable compounds, replace labile groups (e.g., ethoxy with methoxy) as in .

Research Design and Technical Challenges

Q. What computational tools are recommended for modeling the compound’s interaction with dynamic targets like GPCRs?

  • Approach : Combine homology modeling (Modeller) with Gaussian-based QM/MM simulations to predict binding to flexible receptors like HMRGX1 (). Validate with cryo-EM or mutagenesis studies .

Q. How to design a high-throughput crystallography pipeline for derivative screening?

  • Workflow :

Use SHELXC/D/E for rapid phase determination in small-molecule crystals.

Automate data collection with synchrotron beamlines.

Validate electron density maps for piperidine ring puckering (common disorder site) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.